molecular formula C₂₆H₃₈D₃ClN₄O₅ B1153115 VTP 27999-d3

VTP 27999-d3

Cat. No.: B1153115
M. Wt: 528.1
Attention: For research use only. Not for human or veterinary use.
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Description

VTP-27999-d3 is a deuterated analog of the non-peptidic renin inhibitor VTP-27999, developed by Vitae Pharmaceuticals. Renin inhibitors are a class of antihypertensive agents targeting the renin-angiotensin-aldosterone system (RAAS). VTP-27999 distinguishes itself from earlier renin inhibitors (e.g., peptide-based agents) by its high oral bioavailability, lack of cytochrome P450 (CYP) enzyme inhibition, and improved pharmacokinetic (PK) stability . The deuterated form, VTP-27999-d3, incorporates three deuterium atoms at metabolically vulnerable positions, a strategy designed to enhance metabolic stability and prolong half-life by reducing first-pass metabolism—a principle known as the deuterium kinetic isotope effect (DKIE) .

Properties

Molecular Formula

C₂₆H₃₈D₃ClN₄O₅

Molecular Weight

528.1

Synonyms

N-[2-[(R)-(3-chlorophenyl)[(3R)-1-[[[(2S)-2-(methylamino)-3-[(3R)-tetrahydro-2H-pyran-3-yl]propyl]amino]carbonyl]-3-piperidinyl]methoxy]ethyl]carbamic Acid Methyl Ester-d3; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Pharmacokinetic Comparison

The table below compares VTP-27999-d3 with its parent compound (VTP-27999) and other RAAS inhibitors, such as Aliskiren (a marketed non-peptidic renin inhibitor) and Deuterated Drugs in related therapeutic areas.

Property VTP-27999-d3 (Hypothetical) VTP-27999 Aliskiren Deutetrabenazine (Deuterated Drug Example)
Mechanism Renin inhibitor (RAAS) Renin inhibitor (RAAS) Renin inhibitor (RAAS) Vesicular monoamine transporter inhibitor
Deuterium Substitution 3 H → D sites None None 6 H → D sites
Oral Bioavailability Improved (projected) >50% ~2.6% ~75% (vs. ~35% for non-deuterated)
Half-Life (t₁/₂) Prolonged (DKIE effect) 12–15 hours 40 hours 9–10 hours (vs. 4–6 hours)
CYP Inhibition None (projected) None None None
Clinical Stage Preclinical (assumed) Phase 2a Marketed Marketed

Key Advantages of VTP-27999-d3

Metabolic Stability: Deuteration aims to reduce oxidative metabolism, addressing a common limitation of non-deuterated renin inhibitors like Aliskiren, which suffers from low bioavailability due to rapid clearance .

Safety Profile : Like VTP-27999, the deuterated form is expected to lack CYP inhibition, minimizing drug-drug interaction risks compared to older RAAS agents (e.g., ACE inhibitors) .

Synthetic Efficiency : VTP-27999’s optimized synthesis (14–17 steps, >80% yield for key intermediates) suggests scalability for deuterated analogs, though deuteration may introduce additional complexity in hydrogen/deuterium exchange steps .

Limitations and Challenges

  • Limited Clinical Data: No published studies specifically address VTP-27999-d3’s efficacy or safety.
  • Comparative Deuteration Benefits : While deuterated drugs like Deutetrabenazine show clear PK improvements (e.g., doubled half-life), the magnitude of benefit for VTP-27999-d3 remains theoretical .

Q & A

Q. How can researchers align this compound studies with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

  • Methodological Answer: Deposit raw data in public repositories (e.g., ChEMBL, PRIDE) with standardized metadata. Use controlled vocabularies (e.g., MeSH terms) for interoperability. Publish negative results in dedicated journals to reduce publication bias .

Tables for Quick Reference

Aspect Recommended Method Key Evidence
Structural ValidationNMR, FTIR, DFT Calculations
Pharmacokinetic ProfilingLC-MS/MS, Organoid Models
Bias MitigationBlinding, Propensity Score Matching
Data ReproducibilityIndependent Replication, HPLC Validation

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